molecular formula C13H13BrN2 B6632671 3-bromo-5-methyl-N-(pyridin-3-ylmethyl)aniline

3-bromo-5-methyl-N-(pyridin-3-ylmethyl)aniline

Cat. No. B6632671
M. Wt: 277.16 g/mol
InChI Key: UYXKUHHRCRQGNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-bromo-5-methyl-N-(pyridin-3-ylmethyl)aniline, also known as BM3, is a chemical compound that belongs to the class of anilines. It has been extensively studied for its potential applications in scientific research, particularly in the fields of biochemistry and pharmacology.

Mechanism of Action

The mechanism of action of 3-bromo-5-methyl-N-(pyridin-3-ylmethyl)aniline involves the inhibition of cytochrome P450 enzymes and monoamine oxidase enzymes. Cytochrome P450 enzymes play a crucial role in the metabolism of drugs and xenobiotics in the liver, while monoamine oxidase enzymes play a crucial role in the metabolism of neurotransmitters in the brain. By inhibiting the activity of these enzymes, 3-bromo-5-methyl-N-(pyridin-3-ylmethyl)aniline can alter the metabolism of drugs and neurotransmitters, leading to potential therapeutic effects.
Biochemical and Physiological Effects:
3-bromo-5-methyl-N-(pyridin-3-ylmethyl)aniline has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of cytochrome P450 enzymes and monoamine oxidase enzymes, leading to alterations in the metabolism of drugs and neurotransmitters. 3-bromo-5-methyl-N-(pyridin-3-ylmethyl)aniline has also been shown to have antioxidant properties, which may be beneficial in the treatment of oxidative stress-related diseases. Additionally, 3-bromo-5-methyl-N-(pyridin-3-ylmethyl)aniline has been shown to have anti-inflammatory properties, which may be beneficial in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

3-bromo-5-methyl-N-(pyridin-3-ylmethyl)aniline has several advantages and limitations for lab experiments. One advantage is that it can be synthesized using various methods, making it readily available for research purposes. Another advantage is that it has been extensively studied for its potential applications in scientific research, providing a wealth of information on its properties and potential therapeutic effects. However, one limitation is that it may have potential toxicity and side effects, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of 3-bromo-5-methyl-N-(pyridin-3-ylmethyl)aniline. One direction is the development of 3-bromo-5-methyl-N-(pyridin-3-ylmethyl)aniline-based drugs for the treatment of various diseases, including cancer and neurological disorders. Another direction is the study of the potential toxicity and side effects of 3-bromo-5-methyl-N-(pyridin-3-ylmethyl)aniline, which may provide important information for its safe use in clinical settings. Additionally, the study of the structure-activity relationship of 3-bromo-5-methyl-N-(pyridin-3-ylmethyl)aniline may provide insights into the development of more potent and selective inhibitors of cytochrome P450 enzymes and monoamine oxidase enzymes.

Synthesis Methods

3-bromo-5-methyl-N-(pyridin-3-ylmethyl)aniline can be synthesized using various methods, including the Suzuki coupling reaction, the Buchwald-Hartwig coupling reaction, and the Ullmann reaction. The Suzuki coupling reaction involves the reaction of 3-bromo-5-methylaniline with pyridine-3-boronic acid in the presence of a palladium catalyst. The Buchwald-Hartwig coupling reaction involves the reaction of 3-bromo-5-methylaniline with pyridine-3-amine in the presence of a palladium catalyst and a phosphine ligand. The Ullmann reaction involves the reaction of 3-bromo-5-methylaniline with pyridine-3-amine in the presence of copper powder.

Scientific Research Applications

3-bromo-5-methyl-N-(pyridin-3-ylmethyl)aniline has been studied for its potential applications in scientific research, particularly in the fields of biochemistry and pharmacology. It has been shown to inhibit the activity of cytochrome P450 enzymes, which play a crucial role in the metabolism of drugs and xenobiotics in the liver. 3-bromo-5-methyl-N-(pyridin-3-ylmethyl)aniline has also been shown to inhibit the activity of monoamine oxidase enzymes, which play a crucial role in the metabolism of neurotransmitters in the brain. These findings suggest that 3-bromo-5-methyl-N-(pyridin-3-ylmethyl)aniline may have potential applications in the development of drugs for the treatment of various diseases, including cancer and neurological disorders.

properties

IUPAC Name

3-bromo-5-methyl-N-(pyridin-3-ylmethyl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BrN2/c1-10-5-12(14)7-13(6-10)16-9-11-3-2-4-15-8-11/h2-8,16H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYXKUHHRCRQGNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)Br)NCC2=CN=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BrN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-bromo-5-methyl-N-(pyridin-3-ylmethyl)aniline

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